Meproscillarin is a semisynthetic cardiac glycoside derived from proscillaridin, a naturally occurring compound found in the plant genus Scilla (Liliaceae). This compound is primarily utilized for the treatment of cardiac insufficiency due to its potent inotropic effects, which enhance the force of heart muscle contractions. Meproscillarin is characterized by its ability to inhibit sodium/potassium-transporting ATPase, leading to increased intracellular calcium levels and improved cardiac output. The chemical structure of Meproscillarin is denoted by the identifier 33396-37-1, and its synthesis involves several key chemical reactions that modify its precursor, proscillaridin .
The synthesis of Meproscillarin begins with proscillaridin and involves a series of chemical transformations. The key step in this synthesis is the methylation of proscillaridin, which leads to the formation of 14-Hydroxy-3beta-[4-O-methyl-alpha-L-rhamnopyranosyl)oxy]-14beta-bufa-4,20,22-trienolide. This process can be summarized as follows:
Common reagents used in these reactions include potassium permanganate as an oxidizing agent and sodium borohydride as a reducing agent.
Meproscillarin's molecular structure features a steroid nucleus characteristic of cardiac glycosides. The specific structural formula includes functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups that contribute to its biological activity. The detailed structural representation can be depicted as follows:
The stereochemistry of Meproscillarin is crucial for its biological activity, particularly in its interaction with cellular targets .
Meproscillarin undergoes several chemical reactions that are essential for its synthesis and potential modification:
These reactions are fundamental for developing new derivatives that may enhance efficacy or reduce side effects in therapeutic applications .
Meproscillarin exerts its pharmacological effects primarily through the inhibition of sodium/potassium-transporting ATPase. This enzyme plays a critical role in maintaining sodium and potassium ion gradients across cell membranes. The mechanism can be outlined as follows:
This mechanism highlights Meproscillarin's role as an effective treatment for heart failure and other related conditions .
Meproscillarin possesses several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations and its handling during synthesis .
Meproscillarin has several significant applications in scientific research:
These applications underscore Meproscillarin's importance in both medicinal chemistry and clinical research .
Meproscillarin (14-hydroxy-3β-[(4-O-methyl-α-L-rhamnopyranosyl)-oxy]-14β-bufa-4,20,22-trienolide) represents a deliberate structural evolution from its parent compound, proscillaridin A, which is a bufadienolide cardiac glycoside isolated from Urginea maritima (sea squill). Traditional cardiac glycosides like digitoxin and digoxin (cardenolides) and proscillaridin (bufadienolide) share a common steroidal core structure but differ crucially in their lactone rings: cardenolides feature a five-membered unsaturated butyrolactone ring, while bufadienolides possess a six-membered unsaturated pyrone ring at the C17 position. This structural distinction profoundly influences their pharmacological behavior, with bufadienolides generally exhibiting altered receptor binding kinetics and reduced cumulative potential compared to cardenolides [6] [10].
The core structural innovation in meproscillarin is the site-specific methylation of the sugar moiety—specifically, the 4'-O-methylation of the α-L-rhamnopyranosyl residue attached at the C3β position of the genin (aglycone) scaffold. This modification was strategically implemented to address two inherent limitations of traditional cardiac glycosides:
Table 1: Structural Comparison of Meproscillarin with Representative Cardiac Glycosides
Compound | Core Structure | Sugar Moiety | Lactone Ring | Key Structural Modifications |
---|---|---|---|---|
Digitoxin | Cardenolide | Digitoxose (x3) | 5-membered | None |
Digoxin | Cardenolide | Digitoxose (x3) + Glucose | 5-membered | C12β-hydroxylation |
Proscillaridin A | Bufadienolide | Rhamnose | 6-membered | None |
Meproscillarin | Bufadienolide | 4'-O-Methyl-rhamnose | 6-membered | 4'-O-Methylation of rhamnose |
This rational design exemplifies a broader strategy in cardiac glycoside optimization: modifying sugar residues to fine-tune drug-like properties without compromising the steroidal core's interaction with Na+/K+-ATPase [3] [10].
The development of meproscillarin was driven by systematic efforts to enhance the pharmacological profile of proscillaridin A, a bufadienolide with established inotropic effects but suboptimal clinical utility due to erratic absorption and GI side effects. The synthetic pathway unfolded through distinct phases:
Table 2: Pharmacodynamic Comparison of Meproscillarin and Digoxin in Human Studies
Parameter | Meproscillarin | Digoxin | Significance |
---|---|---|---|
Equi-inotropic Dose | ~0.6 mg IV | ~0.25 mg IV | Meproscillarin ~40% less potent by weight |
Onset of Peak Inotropy | 10 minutes | 60-120 minutes | Faster onset with Meproscillarin |
Negative Dromotropy | Minimal at inotropic doses | Significant prolongation | Higher therapeutic index for Meproscillarin |
Visual Side Effects | Improved red-green discrimination | Impaired critical flicker fusion | Reduced neurotoxicity potential |
The culmination was the recognition of meproscillarin as a "fast-inotropic, slow-dromotropic" glycoside—achieving rapid cardiac enhancement with minimal conduction interference, a differentiation rooted in its engineered structure [4] [5].
Meproscillarin's transition from synthetic concept to investigational agent was marked by methodical preclinical studies validating its mechanism and exploring novel therapeutic niches:
Table 3: Key Milestones in Meproscillarin Preclinical Development
Year | Milestone Study | Key Finding | Significance |
---|---|---|---|
1978 | Echocardiography in cardiac patients [2] | Significant increase in LV systolic function parameters without heart rate change | Proof of concept for oral inotropic efficacy |
1980 | IV kinetics in healthy volunteers [4] | Peak inotropic effect at 10 minutes | Established rapid onset profile |
1980 | Electrophysiological comparison [5] | Attenuated PQ prolongation vs. digoxin at equi-inotropic doses | Demonstrated improved safety margin |
1984 | Dose-effect study [5] | Reduced neurotoxic potential (CFF test) and distinct subjective side effect profile | Highlighted differential tolerability |
2010s | STAT3 pathway analysis (related CG) [7][10] | Inhibition of oncogenic STAT3 signaling in cellular models | Suggested potential for expanded therapeutic applications |
The compound thus evolved from a cardiac-specific agent to a molecular tool for probing Na+/K+-ATPase signaling pleiotropy, underscoring its enduring value in basic and translational pharmacology [7] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7